molecular formula C20H21N3O B14955436 N-(3-methylbutyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(3-methylbutyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B14955436
M. Wt: 319.4 g/mol
InChI Key: CBPHAOPIJKCYCE-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-2-yl substituent at the 2-position of the quinoline core and a branched 3-methylbutyl group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-methylbutyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H21N3O/c1-14(2)10-12-22-20(24)16-13-19(18-9-5-6-11-21-18)23-17-8-4-3-7-15(16)17/h3-9,11,13-14H,10,12H2,1-2H3,(H,22,24)

InChI Key

CBPHAOPIJKCYCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated quinoline derivative.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 3-methylbutylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Alkylated pyridinyl-quinoline derivatives.

Scientific Research Applications

N-(3-methylbutyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves the inhibition of specific molecular targets within cancer cells. The compound has been shown to inhibit the expression of the FAT1 protein, which is crucial for cancer cell migration and growth . By downregulating FAT1 and other related signaling pathways, the compound can effectively suppress tumor growth and metastasis.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name (ID from Evidence) Substituent on Carboxamide Nitrogen Yield (%) Melting Point (°C) HPLC Purity (%) Notable Features
Target Compound 3-Methylbutyl N/A N/A N/A Lipophilic alkyl chain
5a1 () 3-(Dimethylamino)propyl 64 182.3–184.2 99.4 Polar tertiary amine substituent
5a5 () 3-Morpholinopropyl 59 188.1–189.4 97.6 Morpholine ring enhances polarity
8 () Naphthalen-2-yl 23.9 261–262 N/A Rigid aromatic substituent
5a7 () 3-(Diethylamino)propyl 54 Not reported 98.4 Branched alkylamine chain
6-Chloro analog () (4-Methoxyphenyl)methyl N/A N/A N/A Aryl-ether substituent

Key Observations:

In contrast, morpholine (5a5) or dimethylamino (5a1) groups increase polarity, improving water solubility . Aromatic substituents (e.g., naphthalen-2-yl in compound 8) result in higher melting points (>250°C), suggesting stronger intermolecular forces due to π-π stacking .

Synthetic Yields: Yields for alkylamino-substituted analogs (e.g., 5a1–5a4 in ) range from 59% to 65%, while aromatic derivatives (e.g., compound 8 in ) show lower yields (~23.9%), likely due to steric hindrance or reactivity challenges .

Purity :

  • All compounds in –2 exhibit HPLC purity >97%, indicating robust synthetic and purification protocols. The target compound’s hypothetical purity would depend on similar optimization .

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